![molecular formula C16H18N2O2S B1453085 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220039-20-2](/img/structure/B1453085.png)
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
説明
科学的研究の応用
Anti-Cancer Activity
Compounds related to 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline have been studied for their potential as anti-cancer agents . Specifically, derivatives of this compound have shown inhibitory activity against tubulin polymerization, which is a promising target for cancer therapy . Tubulin is a key protein involved in cell division, and its inhibition can prevent the proliferation of cancer cells.
Tubulin Polymerization Inhibition
The derivatives of the quinoline sulfonamide class, to which the compound belongs, have been identified as new inhibitors of tubulin polymerization . This activity is crucial because it can halt the growth of cancer cells by targeting the microtubules essential for their division.
Synthesis of Novel Derivatives
The compound serves as a lead for the synthesis of novel derivatives with potential pharmacological activities. Researchers have synthesized a series of new quinoline sulfonamide derivatives and confirmed their structures through NMR and MS techniques . These derivatives are then tested for various biological activities, including their anti-cancer potential.
Natural Product Isolation
Derivatives of 3,4-Dihydro-quinolin-2-one, which is structurally related to the compound , have been isolated from natural sources such as extremophilic Streptomyces sp. These natural products have been studied for their bioactive properties, including cytotoxic activities against cancer cell lines .
Antimicrobial Activity
In addition to anti-cancer properties, some derivatives have shown growth inhibitory activity against a panel of bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Cytotoxic Studies
Cytotoxic studies of these compounds against various cancer cell lines provide insights into their effectiveness as anti-cancer agents. The compounds are assayed for their ability to inhibit the growth of cells, which is a critical step in drug development .
Pharmacological Research
The compound’s derivatives are also subjects of pharmacological research, exploring their potential as drugs for various diseases. This includes studying their mechanism of action, efficacy, and safety profile .
Chemical Biology
In chemical biology, these compounds can be used as tools to understand biological processes at the molecular level. By observing how they interact with tubulin and other cellular components, researchers can gain a deeper understanding of cell division and other critical cellular functions .
特性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)16-9-8-13(11-14(16)17)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFWSYHGCQIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)


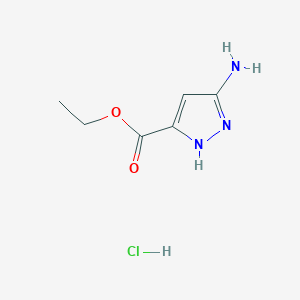
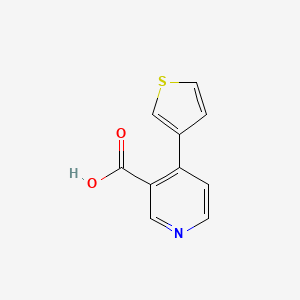
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)


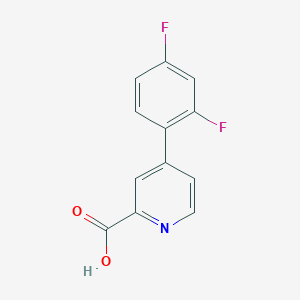
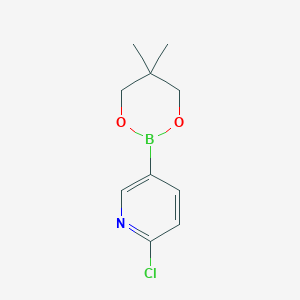
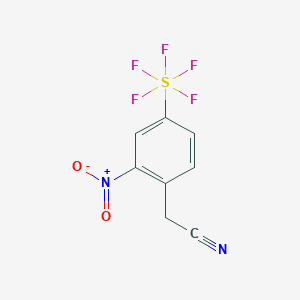
![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)

